Superior HNE Inhibitory Potency: 7 nM IC50 vs. Lead Compound and Clinical Standard
Compound 5b (1448314-31-5) demonstrates a 2.4-fold increase in potency over the clinical-stage HNE inhibitor Sivelestat (IC50 = 17 nM) and a 1.4-fold improvement over the closely related analog 20f (IC50 = ~10 nM) [1][2]. It is also 57-fold more potent than the early N-benzoylindazole lead compound 3a (IC50 = 400 nM), underscoring the value of the specific 3-cyano substitution [2].
| Evidence Dimension | Inhibitory Potency (IC50 against Human Neutrophil Elastase) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Sivelestat: 17 nM; Analog 20f: ~10 nM; Lead Compound 3a: 400 nM |
| Quantified Difference | 2.4x more potent than Sivelestat; 1.4x more potent than 20f; 57x more potent than 3a |
| Conditions | In vitro enzymatic assay using human neutrophil elastase (HNE). |
Why This Matters
The increased potency allows for the use of lower compound concentrations in assays, reducing the risk of off-target effects and improving the signal-to-noise ratio in HNE-dependent experimental models.
- [1] Crocetti, L., et al. Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase. J Med Chem. 2013 Aug 8;56(15):6259-72. View Source
- [2] Kawabata, K., et al. ONO-5046, a novel inhibitor of human neutrophil elastase. Biochem Biophys Res Commun. 1991 Jun 28;177(3):814-20. View Source
